Fivefold Improvement in HIV-1 Transcription Inhibition Potency Over Lead Compound 1H4
In a direct head‑to‑head comparison, 1E7-03 inhibited HIV‑1 transcription in 293T cells with an IC50 of 0.1 μM, representing a >100‑fold improvement over the progenitor compound 1H4 (IC50 >10 μM). When assessed against replicating HIV‑1 strains, 1E7‑03 consistently showed IC50 values at least 2.5‑fold lower than 1H4: HIV‑1 IIIB (2.5 vs. 9.4 μM), HIV‑1 Q148R (1.5 vs. 4.7 μM), and HIV‑1 N155H (3.2 vs. 8 μM) [1]. The Key Results statement reports that 1E7‑03 inhibited HIV‑1 with an IC50 ‘fivefold lower than the previously reported compound, 1H4’ [1].
| Evidence Dimension | HIV-1 transcription inhibition potency (IC50, μM) |
|---|---|
| Target Compound Data | 0.1 μM (293T cells); 2.5 μM (HIV-1 IIIB); 1.5 μM (HIV-1 Q148R); 3.2 μM (HIV-1 N155H) |
| Comparator Or Baseline | 1H4: >10 μM (293T cells); 9.4 μM (HIV-1 IIIB); 4.7 μM (HIV-1 Q148R); 8 μM (HIV-1 N155H) |
| Quantified Difference | >100-fold lower IC50 in 293T cells; 3.8-fold (IIIB); 3.1-fold (Q148R); 2.5-fold (N155H); overall fivefold improvement per Key Results |
| Conditions | HIV-1 LTR-driven reporter assay in 293T cells; CEM-GFP and HIV-1 IIIB, Q148R, N155H replication assays. Source: Br J Pharmacol 2014, Tables 1 and 2 |
Why This Matters
The consistent multi‑fold potency advantage across multiple HIV‑1 strains, including drug‑resistant mutants, makes 1E7‑03 the superior chemical probe for PP1‑dependent HIV‑1 transcription studies, reducing the likelihood of obtaining false‑negative results due to insufficient target engagement.
- [1] Ammosova T, Platonov M, Ivanov A, et al. 1E7-03, a low MW compound targeting host protein phosphatase-1, inhibits HIV-1 transcription. Br J Pharmacol. 2014;171(22):5059-5075. doi:10.1111/bph.12863 View Source
